molecular formula C9H11I B1197231 2,4,6-Trimethyliodobenzene CAS No. 4028-63-1

2,4,6-Trimethyliodobenzene

Cat. No.: B1197231
CAS No.: 4028-63-1
M. Wt: 246.09 g/mol
InChI Key: GTPNXFKONRIHRW-UHFFFAOYSA-N
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Description

2,4,6-Trimethyliodobenzene (CAS 4028-63-1), also known as iodomesitylene or 2-iodo-1,3,5-trimethylbenzene, is a tri-substituted aromatic iodide with the molecular formula C₉H₁₁I and a molecular weight of 246.09 g/mol . It is synthesized via diazotization of 2,4,6-trimethylaniline (mesitylaniline) followed by iodide substitution, achieving yields of 65–67% . The compound is a colorless to yellow solid with a melting point of 29–31°C and a boiling point of 250°C . Its structure features three methyl groups at the 2, 4, and 6 positions, creating significant steric hindrance and electron-donating effects, which influence its reactivity and stability .

Key spectral data include:

  • ¹H NMR (CDCl₃): δ 2.23 (s, 3H), 2.43 (s, 6H), 6.88 (s, 2H) .
  • ¹³C NMR (CDCl₃): δ 20.8 (CH₃), 29.7 (2×CH₃), 104.4 (C), 128.1 (2×CH), 137.5 (C), 141.9 (2×C) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyliodobenzene typically involves the iodination of mesitylene. One common method is as follows:

  • A 10 mL glass flask equipped with a magnetic stir bar is charged with a methyl ketone (1 mmol) and dissolved in acetonitrile (2 mL).
  • To the solution, ammonium nitrate (10-25 mol%), iodine (50 mol%), and sulfuric acid (aqueous 96% solution, 10-20 mol%) are added.
  • The flask is equipped with a balloon filled with air (1 L) and magnetically stirred at 60°C.
  • The consumption of the starting material is monitored by thin-layer chromatography (TLC).
  • After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate (10 mL), and insoluble material (ammonium sulfate) is filtered off.
  • The filtrate is neutralized with sodium bicarbonate (aqueous 10% solution, 2 mL) and sodium thiosulfate (aqueous 10% solution, 2 mL), and the phases are separated.
  • The water phase is washed with ethyl acetate additionally two times (2 × 5 mL).
  • The combined organic phase is dried over anhydrous sodium sulfate, and the solvent is distilled under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyliodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and nitric acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and various organometallic compounds.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: The major product is mesitylene.

Scientific Research Applications

Applications in Organic Synthesis

2,4,6-Trimethyliodobenzene is primarily utilized as a reagent or intermediate in organic synthesis due to its reactivity towards various functional groups. Its iodine atom can be easily replaced with other functional groups such as amines, alcohols, or alkenes under different reaction conditions. This versatility allows for the introduction of diverse functionalities into complex molecules.

Key Applications:

  • Synthesis of Ionic Liquids: It has been used as a precursor in the synthesis of mesitylene-based ionic liquids, which are potential candidates for electrolytes in dye-sensitized solar cells.
  • Catalyst in Polymerization: The compound serves as an effective catalyst for living radical polymerization due to its ability to provide good molecular weight distribution .

Catalytic Applications

This compound has shown promising results as a catalyst in various reactions:

  • Suzuki Coupling Reaction: It facilitates the formation of biaryl compounds through cross-coupling reactions between aryl halides and boronic acids.
  • Oxidative Chlorination: The compound can be transformed into aryliodine(III) dichlorides through oxidative chlorination processes involving hydrogen peroxide and hydrochloric acid .

Notable Findings:

  • Anticancer Activity: Some derivatives exhibit anticancer properties against various human cancer cell lines .
  • Antimicrobial Properties: Related compounds have shown potential as antimicrobial agents .

Case Study 1: Synthesis of Ionic Liquids

A study demonstrated the use of this compound as a precursor for synthesizing novel ionic liquids. These ionic liquids showed potential as electrolytes in dye-sensitized solar cells due to their favorable electrochemical properties.

Case Study 2: Oxidative Chlorination

In another study, the oxidative chlorination of this compound yielded chlorinated products that were analyzed using NMR spectroscopy. The results indicated high yields and specific product formation under optimized reaction conditions .

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyliodobenzene involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is due to the electron-withdrawing nature of the iodine atom, which makes the aromatic ring more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
2,4,6-Trimethyliodobenzene 4028-63-1 C₉H₁₁I 246.09 29–31 250 High steric hindrance, electron-donating methyl groups
Iodobenzene 591-50-4 C₆H₅I 204.01 -31 188 Minimal steric hindrance, simple aryl iodide
1-Iodo-2,4-dimethylbenzene 4214-28-2 C₈H₉I 232.06 18–20 235 Moderate steric hindrance
2,4,6-Trinitrotoluene (TNT) 118-96-7 C₇H₅N₃O₆ 227.13 80 240 (decomposes) Electron-withdrawing nitro groups

Key Observations :

  • Steric Effects: The three methyl groups in this compound create more steric hindrance than mono- or di-substituted analogs, impacting reaction pathways and intermediate stability .
  • Melting Point : Higher than iodobenzene (-31°C) due to enhanced van der Waals forces from methyl groups .

Reactivity in Electrophilic Substitution

  • Chlorination : Unlike less substituted iodobenzenes (e.g., iodobenzene), this compound undergoes direct oxidative chlorination with HCl/H₂O₂ to form 1-chloro-5-iodo-2,4,6-trimethylbenzene (81% yield) without detectable intermediates. This contrasts with iodobenzene derivatives, which often form stable intermediates .
  • Mechanistic Insight : The electron-donating methyl groups activate the aromatic ring, accelerating electrophilic attack but destabilizing intermediates like iodochloromesitylene (12b), which decomposes rapidly .

Biological Activity

2,4,6-Trimethyliodobenzene (TMIB), also known as mesityliodine or iodomesitylene, is an organic compound with the molecular formula C9H11I and a molecular weight of 246.09 g/mol. Its unique structure, characterized by three methyl groups at the 2-, 4-, and 6-positions of the benzene ring, significantly influences its biological activity and chemical reactivity. This article reviews the biological activity of TMIB, focusing on its synthesis, applications in organic chemistry, and potential health effects.

TMIB is a yellow crystalline solid with a melting point ranging from 28 to 32 °C and a boiling point of approximately 250 °C. It is sensitive to light and should be stored in a cool, dark place to prevent degradation. The compound exhibits low solubility in water but is soluble in organic solvents such as dichloromethane and toluene .

Property Value
Molecular FormulaC9H11I
Molecular Weight246.09 g/mol
Melting Point28-32 °C
Boiling Point~250 °C
Density~1.5100 g/cm³
ColorYellow crystalline solid

Synthesis

TMIB can be synthesized through several methods, including the reaction of mesitylene with iodine in the presence of an acid catalyst. This process allows for the introduction of iodine into the aromatic system, which can later be substituted with various functional groups .

Toxicological Properties

The toxicological properties of TMIB have not been fully investigated; however, it is known to cause irritation to the eyes, skin, and respiratory tract upon exposure. Ingestion may lead to gastrointestinal irritation, and inhalation could result in respiratory distress .

Reactivity and Applications

TMIB serves as a valuable reagent in organic synthesis due to its reactivity towards various functional groups. Its iodine atom can be readily replaced with other substituents such as amines or alkenes under different reaction conditions. This versatility allows chemists to synthesize complex molecules efficiently .

Case Study: Synthesis of Ionic Liquids
One notable application of TMIB is its use as a precursor in the synthesis of novel mesitylene-based ionic liquids. These ionic liquids are being explored as potential electrolytes for dye-sensitized solar cells due to their favorable electrochemical properties.

Table: Comparison of Related Compounds

Compound Name Molecular Formula Unique Features
MesityleneC9H10Parent compound; no halogen substituent
2-IodomesityleneC9H11IIodine at the second position
1-IodomesityleneC9H11IIodine at the first position
2,4-Dimethylphenyl iodideC9H11IFewer methyl groups; different steric hindrance

Health Risks and Safety Measures

Due to its potential irritant properties, handling TMIB requires appropriate safety measures:

  • Personal Protective Equipment (PPE) : Use gloves and goggles when handling.
  • Ventilation : Ensure adequate ventilation in workspaces.
  • Storage : Store in a cool, dark place away from incompatible substances.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4,6-trimethyliodobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via diazotization of mesitylaniline (2,4,6-trimethylaniline) followed by iodide substitution. and describe a procedure using NaNO₂ in HCl at 0–5°C for diazotization, followed by KI addition, achieving ~65% yield after purification. Critical factors include strict temperature control to prevent side reactions and stoichiometric excess of KI to ensure complete iodide substitution. Alternative routes involve oxidative halogenation (e.g., HCl/H₂O₂ in fluorinated alcohols), but these may lead to undesired chlorination byproducts (e.g., 1-chloro-5-iodo-2,4,6-trimethylbenzene) if intermediates are unstable .

Q. How is this compound characterized spectroscopically, and what are its key spectral signatures?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are primary tools. The ^1H NMR spectrum (CDCl₃) shows three singlets: δ 2.23 ppm (3H, CH₃), 2.43 ppm (6H, 2×CH₃), and 6.88 ppm (2H, aromatic protons). ^13C NMR confirms the aromatic carbons (δ 128.1 ppm) and methyl groups (δ 20.8–29.7 ppm). GC-MS analysis reveals a molecular ion peak at m/z 246 (M⁺) with characteristic isotope patterns due to iodine .

Q. What are the stability considerations for this compound under oxidative or halogenation conditions?

  • Methodological Answer : The compound exhibits instability in oxidative halogenation reactions. demonstrates that treatment with HCl/H₂O₂ in trifluoroethanol (TFE) leads to rapid ring chlorination (forming 1-chloro-5-iodo-2,4,6-trimethylbenzene) rather than forming the expected aryliodine(III) dichloride intermediate. This is attributed to steric hindrance from the methyl groups, which destabilizes the intermediate .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in cross-coupling reactions (e.g., Heck or Grignard reactions)?

  • Methodological Answer : The methyl groups create significant steric hindrance, limiting reactivity in sterically demanding reactions. reports failed Grignard coupling attempts with benzyloxy-substituted derivatives due to buttressing effects at the 1-position. In contrast, Heck reactions with methyl-2-acetamidoacrylate proceed with moderate yields (52–53%) under Pd(OAc)₂ catalysis, suggesting that electron-deficient alkenes and optimized ligand systems (e.g., tri-o-tolylphosphine) mitigate steric challenges .

Q. What mechanistic insights explain the divergent outcomes in chlorination vs. iodination reactions involving this compound?

  • Methodological Answer : The compound’s reactivity depends on the electrophilic agent and solvent. Chlorination with Cl₂ in CHCl₃ favors aryl chloride formation (via radical or electrophilic pathways), while iodination via diazonium intermediates is more selective due to the leaving group ability of N₂. highlights that chlorination in TFE/H₂O₂ proceeds through an unstable iodobenzene dichloride intermediate, which rapidly rearranges to the chloro-substituted product. Computational studies or isotopic labeling could further elucidate these pathways .

Q. How can this compound serve as a precursor for hypervalent iodine reagents, and what are their applications in oxidation chemistry?

  • Methodological Answer : The compound can be oxidized to hypervalent iodine species like this compound diacetate (MesI(OAc)₂), a potent oxidant. Synthesis involves treating the iodobenzene with acetic anhydride and an oxidizing agent. These reagents are valuable for stereoselective oxidations, C–H functionalization, and heterocycle synthesis. notes that MesI(OAc)₂’s enhanced stability compared to PhI(OAc)₂ arises from electron-donating methyl groups, which reduce decomposition .

Q. Data Contradiction and Optimization Analysis

Q. Why do reported yields for Heck reactions involving this compound vary (52–53% vs. higher literature values)?

  • Methodological Answer : Yield discrepancies arise from differences in substrate electronics, catalyst loading, and ligand choice. achieved 53% yield using Pd(OAc)₂ and tri-o-tolylphosphine, while lower yields may result from incomplete π-alkene coordination or side reactions (e.g., β-hydride elimination). Systematic optimization of Pd/ligand ratios (e.g., 1–5 mol% Pd) and solvent polarity (e.g., CH₃CN vs. DMF) could improve reproducibility .

Q. What experimental evidence supports the instability of aryliodine(III) intermediates derived from this compound?

  • Methodological Answer : used ^1H NMR to show the absence of the expected iodobenzene dichloride (12b) during oxidative chlorination, with rapid formation of chlorinated product 13. Kinetic studies (time-resolved NMR) and isolation attempts under cryogenic conditions could confirm intermediate instability. Comparative studies with less hindered analogs (e.g., iodobenzene) would further validate steric effects .

Q. Applications in Organic Synthesis

Q. How is this compound utilized in synthesizing bioactive molecules or metal-organic frameworks (MOFs)?

  • Methodological Answer : The compound serves as a building block for sterically hindered ligands in catalysis and MOFs. For example, Heck-derived dehydroamino acid derivatives ( ) are intermediates in peptide mimetics. In MOFs, its iodine atom may enhance luminescent properties for sensing applications, though direct evidence is limited. Cross-disciplinary studies integrating iodobenzene derivatives with metal nodes (e.g., Zn, Cu) could explore this potential .

Q. What strategies mitigate decomposition during large-scale synthesis of this compound?

  • Methodological Answer : Scale-up challenges include exothermic diazotization and iodide substitution. recommends gradual addition of NaNO₂ and KI to control reaction heat. Post-reaction quenching with sodium thiosulfate removes excess iodine, while flash chromatography or recrystallization (e.g., hexane/EtOAc) ensures purity. Continuous-flow systems could enhance safety and yield for industrial research .

Properties

IUPAC Name

2-iodo-1,3,5-trimethylbenzene
Source PubChem
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InChI

InChI=1S/C9H11I/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPNXFKONRIHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193265
Record name 2-Iodomesitylene
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Molecular Weight

246.09 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4028-63-1
Record name Iodomesitylene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,4,6-Trimethyliodobenzene
2,4,6-Trimethyliodobenzene
2,4,6-Trimethyliodobenzene
2,4,6-Trimethyliodobenzene
2,4,6-Trimethyliodobenzene
2,4,6-Trimethyliodobenzene

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